molecular formula C12H16N2 B1376230 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane CAS No. 869494-14-4

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane

Cat. No. B1376230
M. Wt: 188.27 g/mol
InChI Key: HSMOPMLUYDDHIO-UHFFFAOYSA-N
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Description

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is a chemical compound with the linear formula C12H16N2 . It is a promising building block for medicinal chemistry .


Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes, including 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane, has been developed by reducing spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The core of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .


Chemical Reactions Analysis

The synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Physical And Chemical Properties Analysis

In 2022, bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds. Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .

Scientific Research Applications

  • Biologically Active Diversely Functionalized Bicyclo [3.3.1]nonanes

    • Field : Chemistry, specifically the development of anticancer chemotherapeutics .
    • Application : The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
    • Methods : This involves various synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues .
    • Results : The review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities .
  • 8-Azabicyclo [3.2.1]octane Scaffold

    • Field : Organic & Biomolecular Chemistry .
    • Application : The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
    • Methods : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
    • Results : The review compiles the most relevant achievements in these areas .
  • 3,6-Diazabicyclo[3.1.1]heptanes as Novel Ligands for the Opioid Receptors

    • Field : Medicinal Chemistry .
    • Application : The synthesis of 3-arylpropenyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane as novel ligands for the opioid receptors .
    • Methods : The synthesis involves the reduction of a precursor compound with NaBH4 in methanol .
    • Results : The paper describes the synthesis of these compounds .
  • 3,6-Diazabicyclo[3.1.1]heptane Derivatives as Ligands for α4β2 Neuronal Nicotinic Acetylcholine Receptors

    • Field : Medicinal Chemistry .
    • Application : The synthesis of new analogues of the α4β2 selective ligand 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes have been synthesized and their binding activity for neuronal acetylcholine receptor subtypes α4β2 and α7 were assayed .
    • Methods : The synthesis involves the creation of new analogues of the α4β2 selective ligand .
    • Results : Six of these compounds showed high affinity and selectivity for α4β2 receptors . The phenylpyridyl-diazabicycloheptane displayed a Ki value of 11.17 pM for α4β2, in line with that of the halogenated homologues .
  • 3,6-Diazabicyclo[3.3.1]heptane Treatment for Prostate Cancer

    • Field : Oncology .
    • Application : The study demonstrated that LNCaP and PC3 prostate cancer cell viability is suppressed by 3,6-diazabicyclo[3.3.1]heptane treatment .
    • Methods : The suppression of prostate cancer cell viability by 3,6-diazabicyclo[3.3.1]heptane involves apoptosis induction, cell cycle arrest and upregulation of p21 expression .
    • Results : The study concluded that 3,6-diazabicyclo[3.3.1]heptane treatment suppresses prostate cancer cell viability .
  • 3,6-Diazabicyclo[3.1.1]heptanes as Opioid Receptor Ligands
    • Field : Medicinal Chemistry .
    • Application : In an effort to improve diazabicycloalkane-based opioid receptor ligands, N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes were synthesized and their affinity and selectivity towards mu-, delta- and kappa-receptors were evaluated .
    • Methods : The synthesis involves the creation of new analogues of the opioid receptor ligands .
    • Results : The results of the study revealed a number of compounds having a high affinity for mu (Ki at mu-receptors ranging from 2.7 to 7.9 nM) versus delta (Ki at delta-receptors > 2000 nM) and versus kappa (Ki at kappa-receptors > 5000 nM) receptors .

Future Directions

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives . This suggests potential future directions in the field of medicinal chemistry.

properties

IUPAC Name

3-benzyl-3,6-diazabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMOPMLUYDDHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Loriga, I Manca, G Murineddu, G Chelucci… - Bioorganic & medicinal …, 2006 - Elsevier
In an effort to improve diazabicycloalkane-based opioid receptor ligands, N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes (3A,Ba–i) were synthesized and their …
Number of citations: 25 www.sciencedirect.com
G Loriga, P Lazzari, I Manca, S Ruiu, M Falzoi… - Bioorganic & Medicinal …, 2015 - Elsevier
Here we report the investigation of diazabicycloalkane cores as potential new scaffolds for the development of novel analogues of the previously reported diazatricyclodecane selective …
Number of citations: 4 www.sciencedirect.com
L Legnani, D Colombo, E Cocchi, L Solano, S Villa… - 2011 - Wiley Online Library
Three diazabicyclo analogs of BMS‐378806, in which theaxial methyl group present on its piperazine ring is replaced by a carbon bridge, were synthesized and tested, through a viral …
RG Gentles, M Ding, JA Bender… - Journal of Medicinal …, 2014 - ACS Publications
Described herein are structure–activity relationship studies that resulted in the optimization of the activity of members of a class of cyclopropyl-fused indolobenzazepine HCV NS5B …
Number of citations: 90 pubs.acs.org

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